molecular formula C14H16BrNO B14915597 N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide

N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide

Cat. No.: B14915597
M. Wt: 294.19 g/mol
InChI Key: WTKZVHDBLRPLRA-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide is a brominated aromatic acetamide derivative characterized by a 2-bromo-4-methylphenyl group attached to the acetamide nitrogen and a cyclopentene ring at the α-carbon of the acetyl group. The bromine atom at the ortho position of the phenyl ring and the cyclopentene moiety likely influence its steric and electronic properties, which are critical for target binding and metabolic stability.

Properties

Molecular Formula

C14H16BrNO

Molecular Weight

294.19 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-cyclopent-2-en-1-ylacetamide

InChI

InChI=1S/C14H16BrNO/c1-10-6-7-13(12(15)8-10)16-14(17)9-11-4-2-3-5-11/h2,4,6-8,11H,3,5,9H2,1H3,(H,16,17)

InChI Key

WTKZVHDBLRPLRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2CCC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide typically involves the following steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 2-position.

    Acylation: The brominated product is then subjected to acylation with 2-(cyclopent-2-en-1-yl)acetic acid to form the desired amide.

Industrial Production Methods

    Catalysis: Using catalysts to enhance reaction rates and yields.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways involving amides.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and the amide group play crucial roles in these interactions, potentially affecting biological pathways and cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The introduction of heterocyclic groups (e.g., thienyl in , thiadiazole in ) enhances π-π stacking interactions but may reduce solubility. The cyclopentene group in the target compound offers a balance between lipophilicity and conformational flexibility.
  • pKa Variability: The thiazolidinone derivative exhibits a higher predicted pKa (~12.92), suggesting greater basicity compared to non-heterocyclic analogs, which may influence protonation states under physiological conditions.

Crystallographic and Bond-Length Comparisons

Crystallographic data for N-(4-bromophenyl)acetamide derivatives reveal subtle structural deviations:

  • Acetamide Region : The C1–C2 bond length in N-(4-bromophenyl)acetamide is 1.501 Å, shorter than in analogs with bulkier substituents (e.g., 1.53 Å in N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide), indicating reduced steric strain in simpler derivatives .
  • Bromophenyl Region : The C–Br bond length in the target compound’s analogs (1.8907–1.91 Å) aligns with typical values for aryl bromides, confirming minimal electronic perturbation from adjacent groups .

Biological Activity

N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including the presence of a bromine atom and a cyclopentene moiety. This article delves into the biological activity of this compound, exploring its potential applications, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H16BrNOC_{14}H_{16}BrNO, with a molecular weight of approximately 294.19 g/mol. The compound belongs to the class of acetamides, characterized by the replacement of one hydrogen atom in acetic acid with an amine or amide group. Its structural uniqueness arises from the bromination at the 2-position of the aromatic ring and the cyclopentene substituent, which may influence its reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing similar thiazole or acetamide structures have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of bacterial lipid biosynthesis or interference with cellular processes essential for microbial survival .

Anticancer Potential

Preliminary studies suggest that compounds with structural similarities may also possess anticancer properties. For example, certain derivatives have been tested against human breast adenocarcinoma (MCF7) cell lines, demonstrating promising results in inhibiting cancer cell proliferation. Molecular docking studies have indicated favorable binding interactions between these compounds and cancer-related receptors, suggesting potential pathways for therapeutic intervention .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the bromine atom is hypothesized to enhance reactivity and interaction with biological targets, while the cyclopentene ring may contribute to conformational flexibility, impacting binding affinity and selectivity .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, including nucleophilic substitution and coupling reactions. A common method involves the reaction of 2-bromo-4-methylphenylacetic acid derivatives with cyclopentene under specific conditions to yield the desired acetamide product .

Table: Comparison of Similar Compounds

Compound NameMolecular FormulaUnique Features
N-(4-methylphenyl)-acetamideC9H11NOLacks bromine; simpler structure
2-Bromo-N-(4-methylphenyl)acetamideC10H12BrNSimilar bromination but without cyclopentene
N-(3-bromo-4-methylphenyl)-acetamideC10H12BrNDifferent position of bromine; potential different activity

This table highlights how variations in structure can lead to differences in biological activity.

Case Studies and Research Findings

Recent studies have focused on evaluating the pharmacokinetics and pharmacodynamics of compounds related to this compound. In vitro assays have demonstrated varying degrees of antimicrobial and anticancer activities among related compounds, underscoring the importance of structural modifications in enhancing biological efficacy .

Molecular Docking Studies

Molecular docking has emerged as a vital tool in understanding how these compounds interact with biological targets. By simulating ligand-receptor interactions, researchers can predict binding affinities and optimize lead compounds for further development .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide?

Answer:
The synthesis of arylacetamide derivatives typically involves coupling a brominated aromatic amine with a substituted acetamide precursor. A common approach includes:

  • Step 1: Reacting 2-bromo-4-methylaniline with cyclopent-2-en-1-ylacetyl chloride in dichloromethane (DCM) under inert conditions.
  • Step 2: Using triethylamine (TEA) as a base to neutralize HCl byproducts and drive the reaction to completion .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from toluene to achieve >95% purity.
    Key Considerations: Monitor reaction progress using TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and confirm product identity via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, cyclopentene protons at δ 5.5–6.0 ppm) .

Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction is critical for elucidating stereoelectronic effects and hydrogen-bonding networks:

  • Data Collection: Crystals grown via slow evaporation (toluene/hexane) yield orthorhombic systems (space group P21_1/c).
  • Key Metrics:
    • Dihedral angle between bromophenyl and cyclopentene rings: ~60–65° (similar to analogs ).
    • N–H···O hydrogen bonds (2.8–3.0 Å) stabilize crystal packing .
      Conflict Resolution: Discrepancies between computational (DFT) and experimental bond lengths can arise due to crystal packing forces. Refinement with restraints (e.g., N–H = 0.86 Å) and Hirshfeld surface analysis validate geometric parameters .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
A multi-technique approach ensures structural fidelity:

  • NMR: 1H^1H- and 13C^{13}C-NMR identify substituent environments (e.g., cyclopentene CH2_2 at δ 2.5–3.0 ppm; acetamide carbonyl at δ 168–170 ppm).
  • IR: Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and N–H bend (~1550 cm^{-1).
  • MS: High-resolution ESI-MS provides exact mass (e.g., [M+H]+^+ expected for C14_{14}H15_{15}BrNO: 308.03).
    Validation: Cross-check with X-ray data to resolve overlapping signals in crowded aromatic regions .

Advanced: How can structure-activity relationships (SAR) guide pharmacological studies of this compound?

Answer:
SAR studies require systematic modification of substituents and in vitro assays:

  • Modifications: Vary cyclopentene substituents (e.g., methyl, halogen) and monitor effects on bioactivity.
  • Assays:
    • Coagulation Inhibition: Test against Factor Xa (FXa) using chromogenic substrates (IC50_{50} determination) .
    • Cytotoxicity: MTT assays on cancer cell lines (e.g., HepG2) to evaluate selective toxicity.
      Data Interpretation: Correlate electronic properties (Hammett σ values) with activity trends. For example, electron-withdrawing groups on the phenyl ring enhance FXa binding affinity .

Basic: What purity assessment protocols are recommended for this compound?

Answer:

  • HPLC: Use a C18 column (acetonitrile/water, 60:40) with UV detection at 254 nm. Purity ≥95% is acceptable for in vitro studies.
  • Elemental Analysis: Match calculated vs. observed C, H, N percentages (deviation ≤0.4%).
  • Melting Point: Sharp range (e.g., 150–152°C) indicates homogeneity.
    Note: Residual solvents (DCM, TEA) must be <0.1% per ICH guidelines, verified by GC-MS .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., bromine at C2 of phenyl ring).
  • Fukui Indices: Highlight sites prone to nucleophilic attack (e.g., f+^+ >0.1 at Br position).
  • Solvent Effects: PCM models simulate reaction kinetics in DMSO or THF.
    Experimental Validation: React with NaSH to form thioether derivatives; monitor via 1H^1H-NMR (disappearance of Br signal at δ 7.4 ppm) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.
  • Ventilation: Use fume hoods during synthesis due to volatile solvents (DCM, TEA).
  • Waste Disposal: Neutralize acidic byproducts with NaHCO3_3 before aqueous disposal.
    Emergency Measures: For inhalation, move to fresh air; for skin contact, wash with soap and water .

Advanced: How can conflicting data from NMR and X-ray studies be resolved?

Answer:

  • Dynamic Effects: NMR captures time-averaged conformers, while X-ray provides static snapshots. Use variable-temperature NMR to detect rotational barriers (e.g., amide bond rotation ΔG^\ddagger >15 kcal/mol).
  • Crystallographic Refinement: Apply SHELXL restraints for disordered regions and validate with R-factor convergence (<5%) .
  • Complementary Techniques: Solid-state NMR or IR can reconcile hydrogen-bonding discrepancies .

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